![molecular formula C16H13N3O2 B2832074 4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde CAS No. 300834-66-6](/img/structure/B2832074.png)
4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde
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Overview
Description
Pyrido[1,2-a]pyrimidines are a class of compounds that belong to the larger family of pyrimidines . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms and they are key components of many biological molecules, including DNA and RNA .
Molecular Structure Analysis
The molecular structure of a compound like “4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde” would likely involve a pyrimidine ring fused with a pyridine ring, based on the name of the compound. The “4-oxo” indicates a carbonyl group at the 4th position, and the “4-toluidino” suggests a toluidine (a type of aromatic amine) substituent also at the 4th position .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” can undergo are not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Pyrimidine derivatives generally have good stability and can exhibit a variety of chemical behaviors depending on their substituents . The specific physical and chemical properties of “this compound” are not available in the literature.Scientific Research Applications
Synthetic Methodologies
Research focuses on the synthesis of pyrido[1,2-a]pyrimidine derivatives and related 4-oxo-heterocycles, which are of interest due to their potential biological activities and applications in materials science. The synthesis often involves innovative methodologies to incorporate various functional groups, which can enhance the reactivity or interaction with biological targets. For example, studies on the decarboxylation of 4-carboxypyrimidines to introduce electrophiles into the 4-position showcase the versatility of these compounds in synthetic chemistry (Herstad & Benneche, 2003).
Catalysis and Organic Transformations
Some research applications involve the use of pyrido[1,2-a]pyrimidine derivatives as catalysts or in catalytic processes. For instance, pyridodipyrimidines have been studied for their role in the autorecycling oxidation of alcohols, acting as NAD(P)+ models in catalytic cycles (Yoneda, Yamato, & Ono, 1981). These studies highlight the potential of 4-oxo-pyrido[1,2-a]pyrimidines in facilitating environmentally friendly oxidation reactions.
Heterocyclic Chemistry and Drug Design
The development of novel heterocyclic compounds, including pyrido[1,2-a]pyrimidines, is a key area of research due to their prominence in pharmaceuticals and agrochemicals. Investigations into the synthesis of 5,7-diarylpyrido[4,3-d]pyrimidines and their derivatives reveal the adaptability of these heterocycles in creating compounds with potential biological activity (Vijayakumar, Karthikeyan, & Sarveswari, 2014). Such research lays the groundwork for the design of new drugs and materials with specific properties.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties. While some pyrimidine derivatives are used in pharmaceuticals and are safe for human consumption under specific conditions , others may be hazardous. The specific safety and hazard information for “4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde” is not available in the literature.
Future Directions
The study of pyrimidine derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research on “4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde” could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties.
Mechanism of Action
- The compound likely interacts with specific cellular proteins or enzymes. Let’s consider a similar example: tankyrases (TNKS), which play a role in the Wnt β-catenin pathway and other cellular processes .
- For TNKS inhibitors, molecular modeling studies reveal conserved residues (e.g., GLY1185, ILE1224 in TNKS-1) that mediate dual binding. High-affinity interactions contribute to inhibition .
Target of Action
Mode of Action
Remember, this analysis is speculative based on related compounds. Experimental studies are essential to validate these hypotheses. 🧪🔬 .
properties
IUPAC Name |
2-(4-methylanilino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-7-12(8-6-11)17-15-13(10-20)16(21)19-9-3-2-4-14(19)18-15/h2-10,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWZFDFADZUZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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